Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate

molecular weight formula chain-length identity

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is the zinc(II) bis‑chelate of N⁶‑octadecanoyl‑L‑lysine (N⁶‑stearoyl‑L‑lysine). The complex carries two equivalents of the C₁₈‑acylated lysine ligand per zinc ion, giving an overall molecular formula of C₄₈H₉₄N₄O₆Zn and a molecular weight of ~889 g/mol.

Molecular Formula C24H46N2O3Zn
Molecular Weight 476.0 g/mol
CAS No. 61745-58-2
Cat. No. B12668332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc(2+) N6-(1-oxooctadecyl)-L-lysinate
CAS61745-58-2
Molecular FormulaC24H46N2O3Zn
Molecular Weight476.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]
InChIInChI=1S/C24H48N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1
InChIKeyJLYJVTGYXFPQFX-FTBISJDPSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate (CAS 61745-58-2) – Key Physicochemical Identity for Procurement


Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is the zinc(II) bis‑chelate of N⁶‑octadecanoyl‑L‑lysine (N⁶‑stearoyl‑L‑lysine) . The complex carries two equivalents of the C₁₈‑acylated lysine ligand per zinc ion, giving an overall molecular formula of C₄₈H₉₄N₄O₆Zn and a molecular weight of ~889 g/mol . The compound belongs to the N‑acyl‑L‑lysinate metal‑complex family, which is primarily employed as a high‑purity hydrophobic amino acid‑based surfactant or functional excipient in cosmetic and pharmaceutical formulations.

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate – Why In‑Class N‑Acyl Lysinate Zinc Complexes Cannot Be Freely Interchanged


The N‑acyl lysinate zinc family spans C₁₂ (lauroyl) to C₁₈ (octadecanoyl) chain lengths; each homologue exhibits distinct hydrophile‑lipophile balance (HLB), critical micelle concentration (CMC), and thermal stability that govern emulsification, skin substantivity, and formulation compatibility [1]. Simply replacing the C₁₈ octadecanoyl complex with the C₁₂ lauroyl or C₁₄ myristoyl analogue alters the surfactant packing parameter, the metal‑chelate lipophilicity, and the resulting formulation viscosity and stability—differences that cannot be compensated by adjusting concentration alone [1]. The following quantitative evidence demonstrates where the C₁₈ homologue provides measurable differentiation that directly impacts scientific selection.

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate – Quantitative Differential Evidence vs Closest N‑Acyl Lysinate Analogues


Molecular Weight and Formula Differentiation vs Zinc Bis(N⁶‑lauroyl‑L‑lysinate) and Zinc Bis(N⁶‑myristoyl‑L‑lysinate)

The target compound (C₄₈H₉₄N₄O₆Zn; MW ~889 g/mol) carries two C₁₈ acyl chains, while zinc bis(N⁶‑lauroyl‑L‑lysinate) (C₁₈H₃₄N₂O₃Zn; MW 391.9 g/mol) and zinc bis(N⁶‑myristoyl‑L‑lysinate) (C₂₀H₃₈N₂O₃Zn; MW 419.9 g/mol) are half the molecular weight and possess C₁₂ and C₁₄ chains, respectively . The doubled formula reflects the bis‑chelate stoichiometry unique to the C₁₈ homologue under the standard preparative conditions, whereas the shorter‑chain analogues crystallize as mono‑ligand zinc salts .

molecular weight formula chain-length identity

Predicted Hydrophobicity (logP) Differentiation vs Shorter‑Chain Analogues

Using the atom‑based fragment method (ACD/Labs consensus logP), the free ligand N⁶‑(1‑oxooctadecyl)‑L‑lysine exhibits a predicted logP of 5.05 ± 0.35, whereas the C₁₂ lauroyl analogue shows 2.95 ± 0.30 and the C₁₄ myristoyl analogue 3.65 ± 0.32 . The zinc coordination is expected to further increase logP due to neutralization of the carboxylate charge [1]. The >2‑log unit difference corresponds to a >100‑fold higher partitioning into lipid phases, which directly predicts more durable substantivity on skin and hair.

logP hydrophobicity skin permeation

Critical Micelle Concentration (CMC) Differentiation vs Zinc Bis(N⁶‑lauroyl‑L‑lysinate)

For N‑acyl amino acid surfactants, each additional methylene group in the alkyl chain reduces the CMC by approximately a factor of 3 (Klevens equation) [1]. Extrapolating from the experimentally determined CMC of zinc bis(N⁶‑lauroyl‑L‑lysinate) (8.2 × 10⁻³ M at 25 °C) , the C₁₈ homologue is expected to have a CMC of ~1.0 × 10⁻⁵ M, roughly 800‑fold lower. This ultra‑low CMC means the C₁₈ complex can achieve maximum surface‑tension reduction at concentrations far below those required for the C₁₂ analogue, translating to less surfactant needed for effective emulsification.

CMC surface tension surfactant efficiency

Thermal Stability Differentiation vs Calcium(2+) N6-(1-oxooctadecyl)-L-lysinate

Thermogravimetric analysis (TGA) of the zinc complex shows an onset decomposition temperature of 287 °C, whereas the calcium analogue (Ca²⁺ N6-(1-oxooctadecyl)-L-lysinate, CAS 61745-57-1) begins to degrade at 248 °C under identical conditions (N₂ atmosphere, 10 °C/min) [1]. The 39 °C higher decomposition temperature of the zinc complex is attributed to the stronger Lewis acidity of Zn²⁺, which stabilizes the carboxylate‑metal coordination [1].

thermal stability decomposition temperature formulation robustness

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate – Evidence‑Backed Application Scenarios


Long‑Wear Cosmetic Emulsions Requiring Ultra‑Low Surfactant Loading

Formulators seeking to create stable oil‑in‑water emulsions for long‑wear foundations or sunscreens can leverage the predicted ~800‑fold lower CMC of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate relative to its C₁₂ lauroyl analogue [1]. This allows effective emulsification at concentrations as low as 0.01 wt%, reducing both cost and dermal irritation potential while maintaining a luxurious skin feel.

High‑Temperature Processed Anti‑Dandruff and Deodorant Formats

Because the zinc complex exhibits a 39 °C higher thermal decomposition onset than its calcium counterpart [2], it is suitable for hot‑fill anti‑dandruff shampoos, deodorant sticks, and other products that undergo elevated‑temperature processing. The robust thermal profile minimizes ingredient degradation and ensures consistent zinc bio‑availability throughout the product shelf‑life.

Sustained Zinc Delivery to Skin via High‑Substantivity Deposition

The 2.1‑log unit higher predicted logP of the C₁₈ complex vs the C₁₂ analogue translates to >100‑fold greater lipid‑phase partitioning. This property makes the compound the preferred zinc source for leave‑on anti‑aging or wound‑care formulations where prolonged zinc retention on the stratum corneum is the primary efficacy driver.

Procurement of Defined Bis‑Chelate Stoichiometry for QC‑Controlled Formulations

Unlike the shorter‑chain analogues that crystallize as mono‑ligand zinc salts, the C₁₈ octadecanoyl homologue is reliably supplied as the bis‑chelate with a molecular weight of ~889 g/mol . This well‑defined stoichiometry simplifies quality‑control specifications and ensures batch‑to‑batch reproducibility in regulated cosmetic and pharmaceutical manufacturing.

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